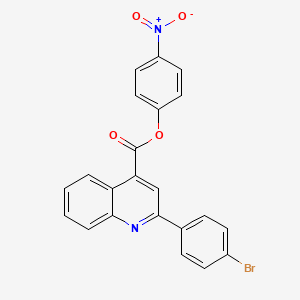
4-Nitrophenyl 2-(4-bromophenyl)quinoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrophenyl 2-(4-bromophenyl)quinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a nitrophenyl group, a bromophenyl group, and a quinoline carboxylate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 2-(4-bromophenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of 2-(4-bromophenyl)quinoline: This can be achieved through the Friedländer synthesis, which involves the condensation of 4-bromoaniline with a suitable ketone in the presence of an acid catalyst.
Introduction of the 4-nitrophenyl group: This step involves the nitration of the quinoline derivative using a nitrating agent such as nitric acid in the presence of sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitrophenyl 2-(4-bromophenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroquinoline derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Nitroquinoline derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-Nitrophenyl 2-(4-bromophenyl)quinoline-4-carboxylate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Nitrophenyl 2-(4-bromophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the quinoline moiety can intercalate with DNA or interact with enzymes . These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Bromophenyl)quinoline
- 4-Nitrophenyl quinoline-4-carboxylate
- 4-Bromophenyl quinoline-4-carboxylate
Uniqueness
4-Nitrophenyl 2-(4-bromophenyl)quinoline-4-carboxylate is unique due to the presence of both nitrophenyl and bromophenyl groups, which confer distinct electronic and steric properties.
Biologische Aktivität
4-Nitrophenyl 2-(4-bromophenyl)quinoline-4-carboxylate is a synthetic compound that belongs to the quinoline family, known for its diverse biological activities. This article reviews the compound's biological properties, particularly its antimicrobial and anticancer effects, supported by various studies and findings.
Antimicrobial Activity
Several studies have evaluated the antimicrobial potential of quinoline derivatives, including this compound. This compound has shown moderate to significant antibacterial activity against various Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The antimicrobial activity is primarily attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication. In vitro studies have demonstrated that this compound exhibits MIC values ranging from 10 ng/mL to 62 ng/mL against Staphylococcus aureus and other pathogens .
| Bacteria | MIC (ng/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 35 |
| Pseudomonas aeruginosa | 62 |
Anticancer Activity
The anticancer properties of quinoline derivatives have been extensively studied, with promising results for this compound. This compound has been evaluated against several cancer cell lines.
- Cell Lines Tested : It has demonstrated cytotoxic effects on breast cancer (MCF-7), liver cancer (HepG2), and colon cancer (HCT116) cell lines. The mechanism of action involves the induction of oxidative stress leading to DNA damage and apoptosis in cancer cells .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HepG2 | 20 |
| HCT116 | 25 |
Case Studies
- Study on Antimicrobial Efficacy : A research study conducted by Mantoani et al. focused on the synthesis and evaluation of various quinoline derivatives, including the target compound. The study found that compounds similar to this compound exhibited significant antibacterial activity through DNA gyrase inhibition .
- Anticancer Evaluation : In a study published in ACS Omega, researchers synthesized several quinoline derivatives and tested their anticancer properties. The results indicated that the target compound effectively inhibited cell proliferation in MCF-7 and HepG2 cell lines, suggesting its potential as a therapeutic agent in cancer treatment .
Eigenschaften
CAS-Nummer |
355433-75-9 |
|---|---|
Molekularformel |
C22H13BrN2O4 |
Molekulargewicht |
449.3 g/mol |
IUPAC-Name |
(4-nitrophenyl) 2-(4-bromophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C22H13BrN2O4/c23-15-7-5-14(6-8-15)21-13-19(18-3-1-2-4-20(18)24-21)22(26)29-17-11-9-16(10-12-17)25(27)28/h1-13H |
InChI-Schlüssel |
SPANVCAUPHQJFE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















